Methyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline family, characterized by a partially hydrogenated quinoline core. Key structural features include:
- Methyl ester group at position 2.
- 2-Methyl substituent on the hexahydroquinoline ring.
- 5-Oxo group, contributing to electronic polarization.
- 2,4,5-Trimethoxyphenyl moiety at position 4, introducing steric bulk and electron-donating effects.
Hexahydroquinoline derivatives are pharmacologically significant, with applications in calcium channel modulation, antimicrobial activity, and enzyme inhibition .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-11-18(21(24)28-5)19(20-13(22-11)7-6-8-14(20)23)12-9-16(26-3)17(27-4)10-15(12)25-2/h9-10,19,22H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQFSVDCWYMJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3OC)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of indane-1,3-dione with 2,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Functional groups in the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Methyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Variations
The following analogs differ in substituents on the phenyl ring and ester group, leading to distinct physicochemical and biological properties:
2.2. Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound and analogs (e.g., Ethyl 3,4,5-trimethoxyphenyl derivative) crystallize in monoclinic systems (e.g., space group P21/c) with similar unit cell parameters (e.g., a = 13.628 Å, b = 8.630 Å, c = 14.577 Å) . Hydrogen bonding (N—H···O) is common, stabilizing the lattice in compounds with hydroxyl or carbonyl groups . Bulky substituents (e.g., cyclohexyl in ) increase steric hindrance, altering torsion angles and ring puckering .
Thermal Properties :
- Melting points range from 253°C (compound A5 with 4-chlorophenyl ) to lower values for ethyl esters due to reduced crystallinity.
Biological Activity
Methyl 2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its structure, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound has a complex structure characterized by a hexahydroquinoline core with multiple functional groups. The molecular formula is with a molecular weight of approximately 457.52 g/mol. The presence of methoxy groups enhances its biological activity by influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its antifungal activity against various strains such as Candida albicans, Aspergillus flavus, and Aspergillus niger. Preliminary studies suggest that it may possess comparable efficacy to standard antifungal agents like fluconazole .
Table 1: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antifungal |
| Fluconazole | 32 | Antifungal |
HIV Inhibition
The compound has also been investigated for its potential as an inhibitor of HIV transcription. Studies have shown that similar quinoline derivatives can selectively inhibit the transcription of HIV-1, suggesting that this compound may exhibit similar properties . This activity is crucial for developing antiviral therapies.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicate that it may selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is vital for developing safer anticancer agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Interference with DNA/RNA synthesis : By inhibiting enzymes involved in nucleic acid synthesis.
- Disruption of cell membrane integrity : Leading to increased permeability and cell death.
- Induction of oxidative stress : Resulting in apoptosis in susceptible cell types.
Case Studies and Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
- Antifungal Efficacy : A study by MDPI demonstrated the compound's effectiveness against fungal strains comparable to fluconazole .
- Antiviral Activity : Research highlighted in IUCr reports the compound's potential as an HIV transcription inhibitor .
- Cytotoxicity Profiles : Investigations into its cytotoxic effects revealed promising results for cancer treatment applications.
Q & A
Basic: What are the standard synthetic routes for this hexahydroquinoline derivative?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2,4,5-trimethoxybenzaldehyde) with a β-keto ester or amine to form an imine intermediate. Acid catalysts like acetic acid are often used .
- Step 2: Cyclization with cyclohexanone derivatives under reflux conditions (e.g., ethanol or toluene as solvents) to form the hexahydroquinoline core .
- Step 3: Esterification or functionalization of the carboxylate group using methylating agents like dimethyl sulfate .
Key parameters include temperature control (80–120°C), solvent polarity, and catalyst selection to optimize yield (typically 60–85%) .
Advanced: How can reaction conditions be optimized to mitigate low yields in cyclization steps?
Answer:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance reaction kinetics and regioselectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
- Temperature Gradients: Gradual heating (e.g., 60°C → 100°C) minimizes side reactions like oxidation of methoxy groups .
Validate optimization via HPLC or TLC monitoring, ensuring >95% purity .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray Crystallography: Resolve the hexahydroquinoline core and substituent orientations (e.g., methoxy groups at 2,4,5-positions) using SHELXL for refinement .
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~460) .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to assign overlapping signals caused by conformational flexibility in the hexahydroquinoline ring .
- Dynamic Effects: Variable-temperature NMR can reveal restricted rotation of the 2,4,5-trimethoxyphenyl group .
- Crystallographic Backup: Use single-crystal XRD to confirm spatial arrangements and rule out tautomeric interferences .
Basic: How do substituents on the phenyl ring influence the compound’s reactivity?
Answer:
-
Electron-Donating Groups (e.g., methoxy): Enhance electrophilic substitution at the para position but may reduce solubility due to increased hydrophobicity .
-
Steric Effects: Bulky substituents at the 2-position hinder cyclization, requiring longer reaction times .
-
Comparative Data:
Substituent Position Reactivity (Yield%) Solubility (mg/mL) 2,4,5-Trimethoxy 78% 0.5 (DMSO) 3,4,5-Trimethoxy 65% 1.2 (DMSO) Data from analogs suggest steric and electronic trade-offs .
Advanced: What computational methods aid in understanding crystallographic and electronic properties?
Answer:
- Density Functional Theory (DFT): Predict molecular electrostatic potentials (MEPs) to map reactive sites (e.g., carbonyl group nucleophilicity) .
- Molecular Dynamics (MD): Simulate solvent interactions to rationalize crystallization preferences (e.g., ethanol vs. acetonitrile) .
- Software Tools:
Basic: What biological activities are reported for related hexahydroquinoline derivatives?
Answer:
- Antimicrobial: MIC values of 8–32 µg/mL against S. aureus and E. coli for dichlorophenyl analogs .
- Antitumor: IC₅₀ ~15 µM in MCF-7 breast cancer cells via apoptosis induction .
- Antioxidant: DPPH radical scavenging (EC₅₀ ~40 µM) linked to methoxy group redox activity .
Advanced: How to design SAR studies for optimizing pharmacological activity?
Answer:
- Substituent Libraries: Synthesize analogs with halogens (Cl, F), nitro, or hydroxy groups at varying phenyl positions .
- In Silico Screening: Use AutoDock to predict binding affinities to targets like topoisomerase II or bacterial gyrase .
- In Vitro Assays:
Basic: What are the stability considerations for this compound under storage?
Answer:
- Light Sensitivity: Degrades via photooxidation of the quinoline core; store in amber vials at –20°C .
- Hydrolytic Stability: Ester groups are prone to hydrolysis in aqueous buffers (pH >7); use anhydrous DMSO for stock solutions .
Advanced: How to analyze conflicting crystallographic data (e.g., bond length discrepancies)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
